- Dehydrogenative desaturation-relay via formation of multicenter-stabilized radical intermediates, Nature Communications, 2017, 8(1), 1-8
Cas no 95416-60-7 (3-(3-methylphenyl)propanal)
3-(3-methylphenyl)propanal structure
Product Name:3-(3-methylphenyl)propanal
CAS番号:95416-60-7
MF:C10H12O
メガワット:148.201683044434
MDL:MFCD07772907
CID:799460
PubChem ID:10464477
Update Time:2024-10-25
3-(3-methylphenyl)propanal 化学的及び物理的性質
名前と識別子
-
- Benzenepropanal,3-methyl-
- 3-(3-METHYLPHENYL)PROPANAL
- 3-(3-Methylphenyl)propionaldehyde
- 3-(M-TOLYL)PROPANAL
- BENZENEPROPANAL, 3-METHYL-
- 3-Methylbenzenepropanal
- 3-M-TOLYL-PROPIONALDEHYDE
- 3-(3'-Methylphenyl)propionaldehyde
- 4286AF
- AB42263
- 3-Methylbenzenepropanal (ACI)
- AKOS011898120
- MFCD07772907
- DB-356417
- CS-13144
- EN300-1234536
- SCHEMBL65650
- DTXSID60440261
- CS-B1501
- 95416-60-7
- 3-(3-methylphenyl)propanal
-
- MDL: MFCD07772907
- インチ: 1S/C10H12O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,7-8H,3,6H2,1H3
- InChIKey: MRAFYMRFDJVPRW-UHFFFAOYSA-N
- ほほえんだ: O=CCCC1C=C(C)C=CC=1
計算された属性
- せいみつぶんしりょう: 148.088815002g/mol
- どういたいしつりょう: 148.088815002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 120
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 0.972
- ふってん: 224.4°Cat760mmHg
- フラッシュポイント: 98.8°C
- PSA: 17.07000
- LogP: 2.12650
3-(3-methylphenyl)propanal セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303嚥下は有害である可能性がある+H 313皮膚接触は有害である可能性がある+h 333吸入は体に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
3-(3-methylphenyl)propanal 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M57630-1g |
3-(3-Methylphenyl)propionaldehyde |
95416-60-7 | 1g |
¥5172.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M57630-5g |
3-(3-Methylphenyl)propionaldehyde |
95416-60-7 | 5g |
¥12222.0 | 2021-09-08 | ||
| abcr | AB368253-1 g |
3-(3-Methylphenyl)propionaldehyde; 97% |
95416-60-7 | 1g |
€476.50 | 2022-03-02 | ||
| abcr | AB368253-2 g |
3-(3-Methylphenyl)propionaldehyde; 97% |
95416-60-7 | 2g |
€753.20 | 2022-03-02 | ||
| Fluorochem | 208266-5g |
3-(3-Methylphenyl)propionaldehyde |
95416-60-7 | 97% | 5g |
£979.00 | 2022-03-01 | |
| Fluorochem | 208266-1g |
3-(3-Methylphenyl)propionaldehyde |
95416-60-7 | 97% | 1g |
£368.00 | 2022-03-01 | |
| Fluorochem | 208266-2g |
3-(3-Methylphenyl)propionaldehyde |
95416-60-7 | 97% | 2g |
£597.00 | 2022-03-01 | |
| Alichem | A010012502-250mg |
3-(3'-Methylphenyl)propionaldehyde |
95416-60-7 | 97% | 250mg |
$475.20 | 2023-08-31 | |
| Alichem | A010012502-500mg |
3-(3'-Methylphenyl)propionaldehyde |
95416-60-7 | 97% | 500mg |
$790.55 | 2023-08-31 | |
| Alichem | A010012502-1g |
3-(3'-Methylphenyl)propionaldehyde |
95416-60-7 | 97% | 1g |
$1519.80 | 2023-08-31 |
3-(3-methylphenyl)propanal 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Benzyltriethylammonium chloride , Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 5 h, 50 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Tetrahydrofuran ; 5 h, reflux
リファレンス
- Lewis Acid Catalyzed Cyclizations of Epoxidized Baylis-Hillman Products: A Straightforward Synthesis of Octahydro-benzo[e]azulenes, European Journal of Organic Chemistry, 2015, 2015(24), 5453-5463
合成方法 3
はんのうじょうけん
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 0 °C → rt; 3 h, rt
リファレンス
- Preparation of sulfonylaminophenylpropanoic acid derivatives as Nrf2 regulators, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 10 min, rt
1.2 Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 18 h, 30 °C
1.2 Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 18 h, 30 °C
リファレンス
- Asymmetric synthesis of 3-oxa-15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin and its neuroprotective analogue 15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin based on the conjugate addition-azoalkene-asymmetric olefination strategy, Chemistry - A European Journal, 2007, 13(6), 1784-1795
合成方法 5
はんのうじょうけん
1.1 Reagents: Benzyltriethylammonium chloride , Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 12 h, 40 °C; 40 °C → rt
1.2 Solvents: Water ; 0 °C
1.2 Solvents: Water ; 0 °C
リファレンス
- Synthesis and in vitro antiproliferative activity of C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines as potent Hsp90 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2017, 27(2), 237-241
合成方法 6
はんのうじょうけん
1.1 Reagents: Dess-Martin periodinane Catalysts: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 20 h, rt
リファレンス
- Preparation of phenylalkyl pyridinyl alkynes for treating gestroesophageal reflux disease (GERD), World Intellectual Property Organization, , ,
合成方法 7
はんのうじょうけん
リファレンス
- Synthesis and biological activity of new 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) synthase inhibitors: 2-oxetanones with a side chain mimicking the folded structure of 1233A, Chemical & Pharmaceutical Bulletin, 1994, 42(3), 512-20
合成方法 8
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate , N,N′-[Propylidenebis(3-methyl-1H-indole-2,7-diyl)]bis[4-[(11bS)-dinaphtho[2,1-d:… (compound with Rh) Solvents: Dichloromethane ; 72 h, 20 bar, rt
リファレンス
- Beyond Classical Reactivity Patterns: Hydroformylation of Vinyl and Allyl Arenes to Valuable β- and γ-Aldehyde Intermediates Using Supramolecular Catalysis, Journal of the American Chemical Society, 2014, 136(23), 8418-8429
合成方法 9
はんのうじょうけん
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,3,5,7-cyclooctatetraene]dirhodium , (R,R)-Ph-BPE Solvents: Toluene ; 15 h, 80 °C
リファレンス
- Accessible protocol for asymmetric hydroformylation of vinylarenes using formaldehyde, Organic & Biomolecular Chemistry, 2015, 13(16), 4632-4636
合成方法 10
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Toluene , Water ; 3 MPa, rt → 50 °C; 24 h, 50 °C
リファレンス
- Phosphorus coordinated Rh single-atom sites on nanodiamond as highly regioselective catalyst for hydroformylation of olefins, Nature Communications, 2021, 12(1),
合成方法 11
はんのうじょうけん
1.1 Reagents: Benzyltriethylammonium chloride , Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 12 h, 40 °C
リファレンス
- Preparation of pyrrolo-pyrimidine derivatives as anticancer agents, Korea, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Pyridinium chlorochromate Solvents: Tetrahydrofuran ; rt; 16 h, rt
リファレンス
- Intramolecular, Interrupted Homo-Nazarov Cascade Biscyclizations to Angular (Hetero)Aryl-Fused Polycycles, Chemistry - A European Journal, 2022, 28(52),
合成方法 13
はんのうじょうけん
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; rt; 2 h, rt
リファレンス
- Asymmetric Synthesis of Structurally Sophisticated Spirocyclic Pyrano[2,3-c]pyrazole Derivatives Bearing a Chiral Quaternary Carbon Center, Organic Letters, 2022, 24(29), 5474-5479
合成方法 14
はんのうじょうけん
1.1 Reagents: Benzyltriethylammonium chloride , Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 5 h, 50 °C
リファレンス
- Nickel-catalyzed reductive defluorination of iodo allylic gem-difluorides: allenyl monofluoride synthesis, Chemical Communications (Cambridge, 2022, 58(12), 1970-1973
合成方法 15
はんのうじょうけん
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 0 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
リファレンス
- Access to Trisubstituted Fluoroalkenes by Ruthenium-Catalyzed Cross-Metathesis, Advanced Synthesis & Catalysis, 2021, 363(8), 2140-2147
合成方法 16
はんのうじょうけん
リファレンス
- Bronsted Acid-Catalyzed in situ Formation of Acyclic Tertiary Enamides and Its Application to the Preparation of Diverse Nitrogen-Containing Heterocyclic Compounds, Organic Letters, 2023, 25(32), 5929-5934
合成方法 17
はんのうじょうけん
リファレンス
- Preparation of tetrahydropyrazolopyridines as orexin receptor antagonists., World Intellectual Property Organization, , ,
合成方法 18
はんのうじょうけん
リファレンス
- Palladium-catalyzed arylation of allylic alcohols: highly selective synthesis of β-aromatic carbonyl compounds or β-aromatic α,β-unsaturated alcohols, Tetrahedron Letters, 1991, 32(19), 2121-4
合成方法 19
はんのうじょうけん
リファレンス
- Palladium-catalyzed vinylation of organic halides under solid-liquid phase transfer conditions, Journal of the Chemical Society, 1984, (19), 1287-9
合成方法 20
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium , Sodium dodecylbenzenesulfonate , Benzenesulfonic acid, 2-[[bis[2-(diphenylphosphino)ethyl]amino]carbonyl]-, sodiu… Solvents: Toluene , Water ; 36 h, 4 MPa, 60 °C
リファレンス
- Synthesis of rac-α-aryl propionaldehydes via branched-selective hydroformylation of terminal arylalkenes using water-soluble Rh-PNP catalyst, Chinese Chemical Letters, 2022, 33(2), 830-834
3-(3-methylphenyl)propanal Raw materials
3-(3-methylphenyl)propanal Preparation Products
3-(3-methylphenyl)propanal 関連文献
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
95416-60-7 (3-(3-methylphenyl)propanal) 関連製品
- 36884-28-3(5-Phenylpentanal)
- 61172-28-9(3-(3,5-dimethylphenyl)propanal)
- 104-53-0(3-Phenylpropanal)
- 62116-89-6(Benzeneoctanal)
- 62232-88-6(Benzenedecanal)
- 18328-11-5(4-Phenylbutanal)
- 5406-12-2(3-(4-Methylphenyl)propionaldehyde)
- 832688-84-3(1,4-Benzenedibutanal)
- 104175-15-7(3-(4-ethylphenyl)propanal)
- 1335-10-0(3-phenylpropanal)
推奨される供給者
Shanghai Pearlk Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
ゴールドメンバー
中国のサプライヤー
試薬